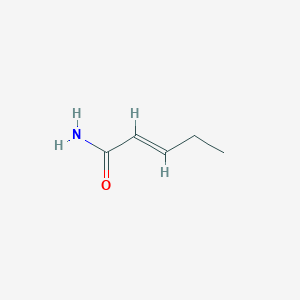

2-Pentenamide

Description

Significance of Unsaturated Amides in Organic Synthesis and Chemical Biology

Unsaturated amides are recognized as valuable building blocks in the construction of complex molecular architectures. Their utility stems from the ability of both the amide and the olefinic moieties to participate in a variety of chemical reactions. In organic synthesis, they serve as precursors to a wide array of functional groups and molecular scaffolds. For instance, the double bond can undergo reactions such as hydrogenation, epoxidation, and Michael additions, while the amide group can be hydrolyzed or reduced.

In the realm of chemical biology, the unsaturated amide motif is found in a number of naturally occurring and synthetically designed molecules with biological activity. The rigidifying effect of the double bond can influence the conformation of molecules, which is crucial for their interaction with biological targets.

Foundational Research Areas for 2-Pentenamide and Analogues

Research involving this compound and its structural relatives is primarily concentrated on leveraging its distinct chemical features for the synthesis of more elaborate molecules and understanding the interplay between its functional groups.

While specific examples of this compound as a key intermediate in the total synthesis of complex natural products are not extensively documented in publicly available research, the broader class of unsaturated amides is frequently employed in such endeavors. For instance, substituted pentenamide analogues are crucial components in the synthesis of various pharmaceutical agents. A notable example is the use of a pentanamide (B147674) derivative in the synthesis of Nirogacestat, an anti-cancer medication. In this synthesis, a chiral aminopentanoate derivative serves as a foundational building block. wikipedia.org This highlights the potential of the pentenamide scaffold in constructing intricate, biologically active molecules.

The general strategy involves utilizing the inherent reactivity of the unsaturated amide to introduce new functional groups and build up molecular complexity in a controlled manner. The olefin can act as a handle for carbon-carbon bond formation or for the introduction of stereocenters, while the amide provides a stable linkage that can be later modified if required.

The chemical behavior of this compound is dictated by the electronic properties of its amide and olefinic components. The electron-withdrawing nature of the amide group influences the reactivity of the carbon-carbon double bond, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the β-position of the double bond.

Conversely, the olefinic portion of the molecule can also be targeted by electrophilic reagents. For example, epoxidation of the double bond using peroxy acids can lead to the formation of an epoxide ring, a versatile intermediate for further chemical transformations. researchgate.netlibretexts.org The stereochemical outcome of such reactions is an area of active research, with the aim of developing methods for the selective synthesis of specific stereoisomers.

The amide group itself can undergo various reactions, although it is generally less reactive than other carbonyl compounds. Hydrolysis of the amide bond, typically under acidic or basic conditions, regenerates the corresponding carboxylic acid and amine. Reduction of the amide, for instance with powerful reducing agents like lithium aluminum hydride, yields an amine.

Below are interactive data tables summarizing key properties and potential reactions of this compound, based on general knowledge of unsaturated amides.

Table 1: Physicochemical Properties of this compound Note: Experimental data for this compound is limited; values are estimated based on related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| Appearance | Likely a solid or liquid at room temperature |

| Boiling Point | Estimated to be in the range of 200-220 °C |

Table 2: Potential Reactions of this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Michael Addition | Nucleophiles (e.g., Grignard reagents, amines, thiols) | β-substituted pentanamide |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | 2,3-epoxypentanamide |

| Hydrogenation | H2, catalyst (e.g., Pd/C) | Pentanamide |

| Hydrolysis | H3O+ or OH- | Pent-2-enoic acid and ammonia (B1221849) |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-pent-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H2,6,7)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDYAVCNKNXCIS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15856-96-9, 197841-67-1 | |

| Record name | 2-Pentenamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PENTENAMIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XU67S9XU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies of 2 Pentenamide Chemical Reactions and Transformations

Fundamental Reaction Pathways of the Amide Group

The amide functional group in 2-pentenamide is a critical determinant of its chemical reactivity, participating in a variety of transformations including oxidation, reduction, nucleophilic substitution, and hydrolysis.

Oxidation Mechanisms

The oxidation of this compound can lead to the formation of corresponding carboxylic acids. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are often employed for this transformation. The mechanism generally involves the attack of the oxidizing agent at the carbonyl carbon, leading to an intermediate that subsequently breaks down to yield the carboxylic acid. In some instances, the oxidation can also affect the carbon-carbon double bond, depending on the reaction conditions and the specific oxidant used. For example, certain oxidative processes can target the hydroxymethyl group, converting it into an aldehyde and subsequently to a carboxylic acid. unina.it

Reduction Mechanisms of Carbonyl Groups

The carbonyl group of this compound can be reduced to an alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. libretexts.orgdavuniversity.org The mechanism of amide reduction by LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate then undergoes further reaction, driven by the formation of a stable aluminate salt, ultimately leading to the formation of an amine after an aqueous workup. libretexts.org

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is typically used for the reduction of aldehydes and ketones to their corresponding alcohols and is generally not strong enough to reduce amides. libretexts.orgsavemyexams.com The mechanism for carbonyl reduction by NaBH₄ involves a nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon. savemyexams.com

Table 1: Common Reducing Agents for Amides and Their Products

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Amine |

| Sodium Borohydride (NaBH₄) | No reaction (typically) |

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions at the amide group of this compound are fundamental to its chemistry. These reactions involve the replacement of a leaving group by a nucleophile. numberanalytics.com The amide nitrogen can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The mechanism of nucleophilic substitution can be categorized as either SN1 (unimolecular) or SN2 (bimolecular). numberanalytics.comlibretexts.org In an SN1 reaction, the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. numberanalytics.comlibretexts.org In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs in a single, concerted step. numberanalytics.comlibretexts.org

The reactivity of amides in nucleophilic substitution can be influenced by the reaction conditions and the nature of the nucleophile and leaving group. For instance, in the synthesis of related pentanamide (B147674) structures, the formation of the amide bond itself is a nucleophilic substitution reaction, often facilitated by coupling agents. evitachem.com

Hydrolysis Mechanisms of Amide Bonds

The hydrolysis of the amide bond in this compound results in the formation of a carboxylic acid and an amine or ammonia (B1221849). libretexts.orgallen.in This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. allen.inyoutube.commasterorganicchemistry.com A water molecule then acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.commasterorganicchemistry.com Subsequent proton transfer and elimination of the amine as a leaving group (in its protonated, non-nucleophilic form) yields the carboxylic acid. youtube.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgallen.in This intermediate then expels the amide anion as the leaving group, which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an amine. libretexts.org

Electrophilic Activation and Reactivity of α,β-Unsaturated Amides

The presence of the α,β-unsaturation in this compound introduces additional reactivity, particularly when subjected to electrophilic activation.

Superacidic Activation and Dicationic Intermediates

α,β-Unsaturated amides, such as this compound, can be activated by superacids like triflic acid (CF₃SO₃H) or strong Lewis acids like aluminum chloride (AlCl₃). organic-chemistry.orgepa.govresearchgate.net This activation generates highly reactive dicationic intermediates, also known as superelectrophiles. organic-chemistry.orgepa.govresearchgate.net The formation of these dicationic species has been supported by low-temperature NMR studies. organic-chemistry.orgepa.gov

These superelectrophilic intermediates are capable of reacting with weak nucleophiles, such as arenes and cyclohexane (B81311). organic-chemistry.orgepa.govresearchgate.net For example, in the presence of AlCl₃, α,β-unsaturated amides can undergo Friedel-Crafts-type reactions with aromatic compounds to produce 3-arylpropionamides in high yields. organic-chemistry.orgepa.gov They can also undergo selective ionic hydrogenation with cyclohexane to form saturated amides. organic-chemistry.orgepa.gov This demonstrates that superacidic activation significantly enhances the electrophilicity of the α,β-unsaturated system, enabling reactions that would not occur under normal conditions. organic-chemistry.org

Friedel-Crafts Type Reactions with Weak Nucleophiles

The reactivity of α,β-unsaturated amides, such as this compound, can be significantly enhanced under superacidic conditions, enabling them to react with weak nucleophiles like aromatic compounds in Friedel-Crafts-type alkylations. organic-chemistry.org These reactions are typically initiated by very strong acids like triflic acid (CF₃SO₃H) or an excess of a Lewis acid such as aluminum chloride (AlCl₃). organic-chemistry.org

The proposed mechanism involves the formation of highly reactive dicationic intermediates, also known as superelectrophiles. organic-chemistry.org In this process, both the carbonyl oxygen and the β-carbon of the α,β-unsaturated system are protonated or coordinated to the Lewis acid. This dual activation creates a powerful electrophilic center at the β-position, which is then susceptible to attack by weak π-nucleophiles like benzene (B151609) or toluene. organic-chemistry.org For instance, studies on analogous compounds like crotonamide (B15916) have shown that condensation with aromatic compounds in the presence of AlCl₃ can produce 3-arylpropionamides in high yields. organic-chemistry.org

This method provides a pathway for the synthesis of β-arylpropionamides, which are important intermediates in organic synthesis. organic-chemistry.org The use of excess AlCl₃ presents a convenient alternative to stronger superacids for generating the required superelectrophilic reactivity in α,β-unsaturated amides. organic-chemistry.org

Ionic Hydrogenation Reactions

Ionic hydrogenation provides a method for the selective reduction of the carbon-carbon double bond in α,β-unsaturated amides like this compound to yield the corresponding saturated amide. This transformation is achieved by treating the substrate with a combination of a proton source and a hydride donor. scirp.org

Similar to the Friedel-Crafts reactions described above, the activation of the unsaturated amide is crucial. In the context of ionic hydrogenation, this can be achieved using superacids or an excess of a Lewis acid like AlCl₃. organic-chemistry.org The acid activates the molecule by creating a superelectrophilic dicationic species. organic-chemistry.orgresearchgate.net Following activation, a hydride donor, which can be a simple alkane like cyclohexane, transfers a hydride ion to the electrophilic β-carbon. organic-chemistry.orgresearchgate.net This process typically occurs under conditions that favor the formation of a stable carbocation intermediate. scirp.org

Stereoselective and Regioselective Transformations

The presence of multiple functional groups in this compound allows for a high degree of control over reaction outcomes, enabling stereoselective and regioselective transformations that are crucial for the synthesis of complex molecules.

Diastereoselective and Enantioselective Conjugate Additions

Conjugate addition, or Michael addition, is a key reaction for α,β-unsaturated compounds. In the case of this compound derivatives, this reaction can be performed with high levels of stereocontrol. rsc.org

Diastereoselective Conjugate Additions: These reactions are often achieved by attaching a chiral auxiliary to the amide nitrogen. The auxiliary blocks one face of the double bond, forcing the incoming nucleophile to attack from the less hindered side, thereby producing one diastereomer in excess. rsc.org For example, α,β-unsaturated amides derived from chiral auxiliaries like (S,S)-(+)-pseudoephedrine have been used in tandem conjugate addition-α-alkylation reactions with high diastereoselectivity. beilstein-journals.org The use of N-enoyl oxazolidinones, a class of chiral α,β-unsaturated amide derivatives, in conjugate additions with monoorganocuprate reagents has been shown to provide high yields and significant levels of diastereomeric excess (de), often up to 96% de. dntb.gov.ua

Enantioselective Conjugate Additions: These reactions use a chiral catalyst to control the stereochemical outcome, without the need to embed chirality in the substrate itself. For instance, the conjugate addition of arylboronic acids to α,β-unsaturated amides has been successfully catalyzed by chiral rhodium-BINAP complexes. The addition of an aqueous base was found to be crucial for improving chemical yields by facilitating the formation of a rhodium hydroxide species active in the transmetalation step. organic-chemistry.org Similarly, chiral calcium-phosphate complexes have been developed to catalyze the direct enantioselective conjugate addition of amines to related α,β-unsaturated systems. acs.org

The table below summarizes representative findings for stereoselective conjugate additions to α,β-unsaturated amide systems.

| Nucleophile | Substrate Type | Catalyst/Auxiliary | Stereoselectivity |

| Organocuprates | N-enoyl oxazolidinones | Chiral Oxazolidinone | High (70–96% de) dntb.gov.ua |

| Grignard Reagents | N-enoyl amides | Chiral Auxiliary | High Diastereoselectivity dntb.gov.ua |

| Arylboronic Acids | α,β-unsaturated amides | Rh(acac)(C₂H₄)₂ / (S)-BINAP | High Enantioselectivity beilstein-journals.orgorganic-chemistry.org |

| Alkyl Amines | Maleimides (related acceptors) | Chiral Calcium Phosphate | High Enantioselectivity acs.org |

This table presents data for the general class of α,β-unsaturated amides, which is indicative of the reactivity expected for this compound.

Isomerization and Cycloaddition Reactions (e.g., Palladium-Catalyzed)

Palladium catalysis is a powerful tool for the transformation of pentenamides, including this compound. These catalysts can promote both the isomerization of the double bond and subsequent cycloaddition reactions. nih.gov

In the presence of a palladium catalyst and a strong acid co-catalyst, various pentenamide isomers, including this compound, can be converted into cyclic imides through an isomerizing ring-closing amidocarbonylation reaction. organic-chemistry.orgnih.gov A key aspect of this process is that the rate of double-bond isomerization is often faster than the rate of product formation. This ensures that regardless of the starting pentenamide isomer (e.g., 2-PA, 3-PA, or 4-PA), the same product mixture is ultimately obtained. organic-chemistry.orgnih.gov

Palladium-catalyzed cycloaddition reactions involving aliphatic amides have also been developed. For example, a [3+2] cycloaddition between amide substrates and maleimides can be achieved through a twofold C(sp³)–H activation, demonstrating the versatility of palladium in constructing ring systems from simple amide precursors. researchgate.nettxst.edu

The outcome of palladium-catalyzed reactions of pentenamides is highly dependent on the coordination mode of the amide group to the palladium center. The amide functionality can coordinate through either the nitrogen (N-coordination) or the oxygen (O-coordination) atom, and the preferred mode is heavily influenced by the acidity of the reaction medium. nih.gov

N-Coordination: In the presence of an excess of strong acid, low-temperature NMR studies have shown that the amide group coordinates to the palladium catalyst through its nitrogen atom. This N-coordination is responsible for directing the reaction pathway towards the formation of cyclic imides, such as succinimide (B58015) and glutarimide (B196013) derivatives, with high selectivity. organic-chemistry.orgnih.gov

O-Coordination: Conversely, under weakly acidic conditions, the amide functionality coordinates through its carbonyl oxygen atom. This O-coordination leads to a completely different set of products. Instead of cyclization to imides, the reaction proceeds through an intramolecular tandem de-hydrating hydroxycarbonylation, resulting in the formation of various cyanoacids, such as 5-cyanovaleric acid and 2-methyl-4-cyanobutyric acid. organic-chemistry.orgnih.gov

The following table summarizes the influence of the coordination mode on the reaction products of pentenamide isomers. nih.gov

| Coordination Mode | Reaction Conditions | Predominant Product Type | Example Products |

| N-Coordination | Excess Strong Acid | Cyclic Imides | 2-ethylsuccinimide, 2-methylglutarimide |

| O-Coordination | Weakly Acidic | Cyanoacids | 5-cyanovaleric acid, 2-methyl-4-cyanobutyric acid |

This table is based on findings from studies on pentenamide isomers, including this compound.

Insights from Comparative Reactivity Studies

Comparing this compound to related molecules provides valuable insights into how its structure dictates its chemical reactivity.

A primary point of comparison is with its saturated analogue, pentanamide. The defining feature of this compound is the α,β-unsaturated double bond, which introduces a site of electrophilicity at the β-carbon and allows for conjugate addition reactions—a pathway not available to pentanamide. rsc.orgbeilstein-journals.org Conversely, studies comparing saturated and unsaturated amides have found that the saturated compounds are sometimes more reactive in reactions like hydrolysis, due to the electronic effects of the conjugated system in the unsaturated analogue. txst.edu The conjugated π-system in this compound delocalizes electron density, which can lower the carbonyl infrared absorption frequency compared to saturated amides. txst.edu This delocalization makes unsaturated compounds generally more stable but also more reactive towards specific reagents that target the π-system. vaia.comunacademy.com

Another comparison can be made with other α,β-unsaturated carbonyl compounds, such as α,β-unsaturated aldehydes or ketones. The amide group in this compound is a weaker electron-withdrawing group compared to the aldehyde or ketone carbonyl. This makes this compound an inherently less reactive Michael acceptor, and its conjugate addition reactions often require activation by Lewis acids or the use of highly reactive nucleophiles. beilstein-journals.org The replacement of an aldehyde with an amide group generally shifts reactivity away from simple nucleophilic additions at the carbonyl and towards reactions like hydrolysis or those involving the nitrogen atom. researchgate.net

Finally, the reactivity of this compound can be compared to its isomers, such as 3-pentenamide and 4-pentenamide. In palladium-catalyzed isomerizing carbonylations, the specific location of the double bond in the starting material is often irrelevant to the final product distribution, as the catalyst and reaction conditions promote rapid isomerization to a common intermediate before the final product-forming step occurs. nih.gov

Reactivity Divergence Between Amide and Aldehyde Analogues

The reactivity of α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis, with the electronic nature of the carbonyl group dictating the molecule's susceptibility to various chemical transformations. A comparative analysis of this compound and its corresponding aldehyde analogue, 2-pentenal, reveals significant divergence in their chemical behavior, primarily governed by the differing electronic effects of the amide and aldehyde functionalities.

The aldehyde group in 2-pentenal, being a strong electron-withdrawing group, renders the carbonyl carbon highly electrophilic and activates the β-carbon for nucleophilic attack. This high reactivity facilitates participation in a wide array of reactions, most notably nucleophilic additions to the carbonyl carbon and conjugate additions (Michael-type additions) to the carbon-carbon double bond. libretexts.org The general mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.org

In contrast, the amide group in this compound exhibits a more complex electronic profile. While the carbonyl group is inherently electron-withdrawing, the adjacent nitrogen atom possesses a lone pair of electrons that can be delocalized into the carbonyl group through resonance. This resonance effect reduces the electrophilicity of the carbonyl carbon in the amide compared to the aldehyde. Consequently, this compound is generally less reactive towards nucleophiles than 2-pentenal. jst.go.jp

Kinetic studies on analogous α,β-unsaturated systems, such as acrylamide (B121943) and acrolein, provide quantitative insights into this reactivity difference. In reactions with nucleophiles like guanosine (B1672433), acrolein demonstrates a significantly higher alkylating potential than acrylamide. nih.gov This suggests that the aldehyde analogue is more prone to undergo Michael addition. nih.gov The reaction of acrolein with guanosine can proceed under physiological pH, whereas the corresponding reaction with acrylamide is not observed under acidic to neutral conditions. nih.gov

The primary mode of reaction for this compound often shifts away from simple nucleophilic additions and towards reactions involving the amide N-H bond, such as hydrolysis or peptide bond formation. While α,β-unsaturated amides can participate in Michael additions, the reaction is generally slower and may require more forcing conditions or specific catalysis compared to their aldehyde counterparts. dfg.demdpi.com Computational studies have also explored the reactivity of α,β-unsaturated amides, suggesting that while they are generally less reactive than their aldehyde or ketone analogues, they can be suitable substrates for certain enzymatic reactions, such as those involved in carbon dioxide fixation. chemrxiv.org

A comparative study on the reduction of α,β-unsaturated Weinreb amides and α,β-unsaturated esters (which share reactivity patterns with aldehydes) using diisobutylaluminium hydride (DIBAL-H) indicated that the α,β-unsaturated Weinreb amide was slightly less reactive than the α,β-unsaturated ester. jst.go.jp This further substantiates the lower electrophilicity of the amide carbonyl compared to an aldehyde-like functional group.

The following table summarizes the key reactivity differences between this compound and its aldehyde analogue, 2-pentenal, based on the behavior of similar α,β-unsaturated systems.

| Feature | This compound | 2-Pentenal |

| Carbonyl Electrophilicity | Lower, due to resonance donation from the nitrogen lone pair. | Higher, due to the strong electron-withdrawing nature of the aldehyde group. |

| Primary Reaction Type | More prone to hydrolysis and peptide bond formation. Michael additions are possible but often slower. nih.gov | Highly susceptible to nucleophilic addition at the carbonyl carbon and Michael addition at the β-carbon. libretexts.org |

| Relative Reactivity in Michael Addition | Generally lower than the corresponding aldehyde. nih.govdfg.de | High reactivity as a Michael acceptor. nih.gov |

| Reaction with Nucleophiles (e.g., Guanosine) | Slower reaction rate compared to the aldehyde analogue. nih.gov | Faster reaction rate, indicating higher alkylating potential. nih.gov |

These fundamental differences in reactivity underscore the importance of the functional group in directing the chemical transformations of α,β-unsaturated systems.

Theoretical and Computational Investigations of 2 Pentenamide

Electronic Structure and Reactivity Profiling

Understanding the electronic structure of 2-Pentenamide is crucial for predicting its chemical behavior and reactivity. Computational methods provide detailed insights into electron distribution, orbital energies, and potential interaction sites.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set used to represent the atomic orbitals. For this compound, as with other organic molecules, careful selection and validation of these parameters are essential for reliable results nih.govreddit.comarxiv.org. Common DFT functionals include B3LYP, PBE, and hybrid functionals, each with different strengths in describing various electronic properties. Basis sets, such as Pople's split-valence sets (e.g., 6-31G(d), 6-311++G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ), are chosen based on the desired level of accuracy and the computational resources available. Validation typically involves comparing calculated properties (e.g., geometries, vibrational frequencies) with experimental data or results obtained using higher-level theoretical methods nih.govreddit.com.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity libretexts.orgossila.comwikipedia.org. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and its susceptibility to chemical reactions, with smaller gaps generally correlating with higher reactivity ossila.commalayajournal.org. The spatial distribution of the HOMO and LUMO orbitals on the this compound molecule can predict electron-donating (HOMO) and electron-accepting (LUMO) sites, guiding the understanding of potential reaction pathways and intermolecular interactions libretexts.orgwikipedia.orgmalayajournal.org. While specific HOMO/LUMO values for this compound were not found in the provided search results, studies on similar organic molecules often report these values to interpret chemical behavior malayajournal.org.

Natural Bond Orbital (NBO) analysis is a powerful technique used to investigate electronic charge distribution, hyperconjugative interactions, and intramolecular charge transfer within a molecule researchgate.netcam.ac.ukresearchgate.net. By examining the occupancy of natural orbitals and the interactions between them (e.g., Lewis to non-Lewis orbital interactions), NBO analysis can quantify the stabilization energies arising from electron delocalization and bonding cam.ac.ukresearchgate.net. For this compound, NBO analysis would reveal the distribution of electron density, identify polar bonds, and quantify the extent of charge transfer, which is fundamental to understanding its chemical stability and reactivity patterns researchgate.netcam.ac.ukresearchgate.net. Studies on related compounds indicate that NBO analysis is effective in elucidating charge delocalization and stabilization energies researchgate.netresearchgate.net.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electron density distribution around a molecule, highlighting regions of positive and negative electrostatic potential uni-muenchen.depreprints.orgreadthedocs.ioresearchgate.net. Typically, negative MEP values (often depicted in red) indicate electron-rich regions susceptible to electrophilic attack, while positive MEP values (often depicted in blue) indicate electron-deficient regions prone to nucleophilic attack uni-muenchen.depreprints.orgresearchgate.net. For this compound, MEP analysis would reveal the distribution of partial charges, particularly around the carbonyl oxygen and the nitrogen atom of the amide group, indicating potential sites for hydrogen bonding and nucleophilic or electrophilic interactions uni-muenchen.deresearchgate.net.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying all possible spatial arrangements (conformations) of a molecule and determining their relative energies. This is often achieved by exploring the molecule's Potential Energy Surface (PES) nih.govrsc.orgresearchgate.netum.es. For this compound, a molecule with rotatable bonds (e.g., around the C-C single bonds and the C-N amide bond), multiple conformers are possible. Computational methods can map out the PES to identify stable conformers, transition states, and the energy barriers between them nih.govrsc.orgresearchgate.net. Understanding these conformational preferences and the energy landscape is crucial for predicting the molecule's behavior in different environments and its interactions with other molecules. While specific conformational studies for this compound were not detailed in the search results, the methodologies described for other molecules are directly applicable nih.govrsc.orgresearchgate.net.

Elucidation of Reaction Mechanisms Through Computation

Computational chemistry plays a pivotal role in dissecting the intricate pathways of chemical reactions, offering insights into intermediate structures, transition states, and energy landscapes. For this compound, these investigations aim to elucidate its reactivity and the factors influencing its transformations.

Transition State Characterization and Energy Barrier Calculations

The characterization of transition states and the precise determination of energy barriers are fundamental to understanding reaction kinetics. Theoretical studies often employ quantum chemical methods, such as Density Functional Theory (DFT), to locate saddle points on the potential energy surface corresponding to transition states. For this compound, these calculations would identify the atomic configurations at the highest energy point along a reaction coordinate, providing critical data on the activation energy required for a reaction to proceed. These energy barriers directly correlate with reaction rates, allowing for predictions about the feasibility and speed of specific chemical transformations involving this compound. Research in this area would typically present optimized transition state geometries and calculated activation energies, often visualized through reaction coordinate diagrams.

Example Data Table Structure (Hypothetical):

| Reaction Type | Method Used | Transition State Geometry (Key Dihedral/Bond Angle) | Activation Energy (kJ/mol) | Reference |

| [Specific Reaction A] | DFT (e.g., B3LYP/6-31G*) | [Value] | [Value] | |

| [Specific Reaction B] | MP2/cc-pVTZ | [Value] | [Value] | |

| [Specific Reaction C] | CCSD(T)/aug-cc-pVTZ | [Value] | [Value] |

Solvent Effects on Reaction Pathways (e.g., Aqueous Solutions)

The environment in which a reaction takes place significantly influences its mechanism and kinetics. Computational studies often incorporate solvent effects to simulate realistic reaction conditions. For this compound, investigating reaction pathways in aqueous solutions, for instance, would involve employing solvation models, such as implicit solvation models (e.g., PCM) or explicit solvent simulations. These methods account for the interactions between the solute (this compound and transition state structures) and the surrounding solvent molecules. Such analyses reveal how solvation stabilizes or destabilizes reactants, intermediates, and transition states, thereby altering activation energies and potentially changing the preferred reaction pathway. Findings would detail the impact of solvent polarity and hydrogen bonding on the energy profile of reactions involving this compound.

Advanced Molecular Dynamics Simulations (e.g., Deep Potential Molecular Dynamics)

Advanced molecular dynamics (MD) simulations provide dynamic insights into molecular behavior over time, capturing conformational changes, diffusion, and interactions. Techniques like Deep Potential Molecular Dynamics (DPMD) leverage machine learning to develop highly accurate and efficient interatomic potentials, enabling simulations of larger systems over longer timescales than traditional methods. For this compound, MD simulations could explore its conformational flexibility, its behavior in different phases (e.g., liquid state), and its interactions with other molecules or surfaces. In the context of reaction mechanisms, MD can complement static calculations by simulating the dynamic evolution of a system leading up to or following a reaction event, potentially revealing subtle kinetic effects or the influence of collective solvent motions.

Studies on Molecular Interactions and Binding Affinities

Understanding how this compound interacts with other molecules, particularly biological targets or other chemical species, is crucial for predicting its behavior and potential applications. Computational methods excel at quantifying these interactions.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a widely used computational technique to predict the binding orientation of a ligand to a target protein or receptor. It involves scoring the binding affinity based on various interaction energies. For this compound, docking simulations would explore its potential binding modes within the active sites of specific biological targets or its affinity for other molecules. These studies aim to identify favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding. The output typically includes predicted binding poses and associated scores or free energy estimates, guiding experimental investigations into ligand-target recognition.

Example Data Table Structure (Hypothetical):

| Target Molecule | Docking Score (e.g., kcal/mol) | Key Interactions (e.g., H-bonds, hydrophobic) | Predicted Binding Pose (e.g., RMSD) | Reference |

| [Protein X] | [Value] | [List of interactions] | [Value] | |

| [Receptor Y] | [Value] | [List of interactions] | [Value] | |

| [Enzyme Z] | [Value] | [List of interactions] | [Value] |

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions are the forces that govern molecular recognition and self-assembly, playing a critical role in many chemical and biological processes. Hirshfeld surface analysis is a powerful visualization and quantification tool that characterizes the nature and extent of intermolecular interactions on the surface of a molecule. For this compound, this analysis would detail the contribution of different types of non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) to its crystal packing or its interactions with solvent molecules or other chemical entities. By examining the shape and color-mapping of the Hirshfeld surface, researchers can identify regions of strong or weak interactions and quantify their relative importance, providing detailed insights into molecular packing and intermolecular forces.

Example Data Table Structure (Hypothetical):

| Interaction Type | Percentage of Hirshfeld Surface | Interatomic Distances (Å) | Nature of Interaction | Reference |

| H...O | [Value]% | [Value] | Hydrogen Bonding | |

| H...H | [Value]% | [Value] | van der Waals | |

| C...H | [Value]% | [Value] | van der Waals | |

| O...H | [Value]% | [Value] | Hydrogen Bonding |

Advanced Spectroscopic Characterization of 2 Pentenamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for molecular structure determination, offering detailed information about the connectivity and environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra are essential for assigning the precise positions of atoms within the 2-Pentenamide molecule. The ¹H NMR spectrum reveals the number of chemically distinct protons, their multiplicity (due to spin-spin coupling), and their chemical environment, typically reported in parts per million (ppm). Similarly, ¹³C NMR provides information on the carbon skeleton, with chemical shifts indicating the electronic environment of each carbon atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques provide crucial information for unambiguous structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This technique establishes ¹H-¹H scalar coupling correlations, meaning it connects protons that are vicinal (separated by three bonds) or sometimes further. Observing cross-peaks between specific proton signals in a COSY spectrum helps to map out the proton network and confirm connectivity within the this compound molecule. For example, if a proton on the carbon adjacent to the double bond is coupled to a vinylic proton, a cross-peak will appear between their respective signals in the COSY spectrum. sdsu.eduemerypharma.comceitec.czwisc.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (one-bond ¹H-¹³C correlations). This experiment is invaluable for assigning ¹³C signals based on the known ¹H assignments. By observing a cross-peak between a specific proton and a specific carbon signal, one can confidently assign that carbon to the corresponding proton. This is particularly useful for identifying the vinylic carbons and their attached protons. sdsu.eduemerypharma.comcolumbia.edu

NOESY NMR for Stereochemical Elucidation (E/Z Isomer Differentiation)

For unsaturated compounds like this compound, the presence of geometric isomers (E/Z or cis/trans) is common. NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful 2D NMR technique used to determine the spatial proximity of protons. In NOESY spectra, cross-peaks arise from protons that are close in space, even if they are not directly coupled through bonds.

For this compound, NOESY can be instrumental in distinguishing between the E and Z isomers. If the molecule exists as a mixture of isomers, NOESY experiments can reveal through-space correlations between protons on the same side of the double bond. For instance, in the Z-isomer, protons on the same side of the double bond (e.g., a vinylic proton and an amide proton, or two vinylic protons if substituted) might show a NOE, whereas in the E-isomer, these protons would be further apart and less likely to exhibit a NOE. ontosight.aireddit.com

Low-Temperature NMR for Reactive Intermediate Identification

Low-temperature NMR spectroscopy is a specialized technique employed to stabilize and characterize transient or reactive intermediates that are typically short-lived at ambient temperatures. This is achieved by significantly reducing the kinetic energy of molecules, thereby slowing down or halting reaction pathways.

While specific applications of low-temperature NMR for identifying reactive intermediates of this compound are not detailed in the provided literature, the principle is general. If this compound were involved in a reaction that generated short-lived species (e.g., enolates, carbocations, or radical intermediates under specific conditions), lowering the temperature could allow for their detection and characterization using NMR. This would involve monitoring spectral changes as the temperature is decreased and identifying new signals corresponding to the transient species. researchgate.netchemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is highly effective for identifying the characteristic functional groups of this compound. The presence of the amide group (-CONH₂) and the carbon-carbon double bond (C=C) will lead to distinct absorption bands in the IR spectrum.

Amide Group: The amide functional group is characterized by several key absorptions:

N-H stretching: Typically observed as one or two bands (for primary amides) in the region of 3100-3500 cm⁻¹ rsc.orglibretexts.orgpressbooks.pubspecac.comlibretexts.org. The presence of hydrogen bonding can broaden these bands.

C=O stretching (Amide I band): This is a strong and characteristic absorption, usually found in the range of 1650-1700 cm⁻¹ for α,β-unsaturated amides, which is slightly lower than for saturated amides or ketones. rsc.orglibretexts.orgpressbooks.pubspecac.com

N-H bending (Amide II band): Typically appears around 1500-1650 cm⁻¹ rsc.orgpressbooks.pubspecac.com.

C-N stretching: Often observed in the fingerprint region, typically between 1029-1200 cm⁻¹. specac.com

Alkene (C=C) Group: The presence of a double bond in this compound will also contribute to the IR spectrum:

C=C stretching: Usually appears as a medium to strong absorption in the region of 1620-1680 cm⁻¹. rsc.orglibretexts.orgpressbooks.pubspecac.com

=C-H stretching: Protons attached to the double bond typically show absorptions in the range of 3000-3100 cm⁻¹. libretexts.orgpressbooks.publibretexts.org

The combination of these characteristic bands allows for the confirmation of the unsaturated amide structure of this compound.

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy is a vibrational spectroscopic technique that provides a molecular fingerprint, offering insights into the molecular structure and functional groups present in a compound. For this compound, Raman spectroscopy would primarily reveal characteristic vibrational modes associated with its unsaturated amide structure.

Key functional groups and their expected Raman-active vibrations include:

C=C Stretch: A strong band typically observed in the region of 1600-1680 cm⁻¹. The exact position can be influenced by conjugation and substitution.

C=O Stretch (Amide I band): A very strong Raman band, usually found around 1640-1680 cm⁻¹ for primary amides.

N-H Stretch and Bend (Amide II and III bands): These vibrations, occurring in the 3100-3500 cm⁻¹ (stretch) and 1500-1650 cm⁻¹ (bend) regions, provide information about hydrogen bonding and the amide backbone.

C-H Stretches: Aliphatic C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region.

While specific published Raman spectral data for this compound was not found in the provided search results, the general principles of Raman spectroscopy oceanoptics.comdiva-portal.orgmdpi.com indicate its utility in identifying these key functional group vibrations, aiding in the confirmation of the compound's identity and purity.

Mass Spectrometry

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of compounds, as well as elucidating fragmentation patterns that reveal structural details.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound (C₅H₉NO), the calculated exact mass is approximately 99.068413911 Da nih.gov.

HRMS analysis would confirm this precise mass, thereby verifying the molecular formula by matching the measured value to the theoretical exact mass within a very small margin of error (typically within 5 ppm). This accuracy is critical for distinguishing this compound from other compounds with similar nominal masses but different elemental compositions. For instance, studies involving related unsaturated amides have reported HRMS data confirming their elemental formulas, demonstrating the technique's power in structural elucidation figshare.comresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This makes it ideal for analyzing complex mixtures, including those containing this compound.

LC-MS can be employed to:

Separate and Detect: Separate this compound from other components in a reaction mixture or natural extract using LC, followed by MS detection for identification and quantification oceanoptics.comresearchgate.netnih.govacs.orgmdpi.commdpi.comnih.govnewomics.comtandfonline.com.

Quantify: Determine the concentration of this compound in a sample by correlating peak area with known standards.

Identify Impurities/Related Compounds: Detect and characterize byproducts or related compounds present in a sample, providing crucial information about reaction pathways or sample integrity researchgate.netnih.gov.

The technique is particularly valuable for analyzing unsaturated amides, as demonstrated in studies of piperamides, where LC-MS was used to identify and quantify various related compounds in plant extracts researchgate.netacs.org. The sensitivity and selectivity of LC-MS allow for the detection of this compound even at low concentrations in complex matrices.

Complementary Spectroscopic and Hybrid Techniques

Complementary techniques often provide a more comprehensive understanding of a molecule's structure and properties.

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a technique typically performed in conjunction with transmission electron microscopy (TEM) or scanning transmission electron microscopy (STEM). It analyzes the energy lost by electrons as they interact inelastically with a thin sample uni-paderborn.deuniversallab.orgeels.infohyperspy.org.

For a molecule like this compound, EELS could potentially provide information on:

Elemental Composition: By analyzing ionization edges corresponding to the core electron excitations of carbon, nitrogen, and oxygen atoms, EELS can confirm the presence and distribution of these elements within the sample.

Electronic Structure and Bonding: Low-loss EELS features, such as plasmon peaks and near-edge fine structures (ELNES), can reveal information about the electronic band structure, bonding states, and chemical environment of the atoms. This is particularly relevant for the π-electron system of the C=C double bond and the electronic configuration of the amide group.

While direct EELS studies on this compound are not found in the literature, its application to similar organic molecules would involve analyzing characteristic energy loss features related to its functional groups.

Hyphenated Techniques in Structural Analysis (e.g., LC-FTIR, GPC)

Hyphenated techniques combine multiple analytical methods to leverage their complementary strengths for enhanced structural elucidation and mixture analysis.

Liquid Chromatography-Fourier Transform Infrared (LC-FTIR) Spectroscopy: This technique couples the separation power of LC with the structural information provided by FTIR. After LC separation, the eluent is analyzed by FTIR, typically using flow cells or solvent elimination interfaces slideshare.netnih.govslideshare.netresearchgate.net. LC-FTIR is valuable for identifying separated components by their characteristic vibrational absorption bands. For this compound, LC-FTIR would allow for the identification of its amide (C=O, N-H) and alkene (C=C) functionalities, providing qualitative confirmation of its presence in complex mixtures.

Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC separates molecules based on their hydrodynamic volume in solution unimi.itwarwick.ac.uklucideon.comlcms.cz. It is primarily used for determining the molecular weight distribution of polymers. While this compound is a small molecule, GPC can be applied in contexts where it acts as a monomer, oligomer, or additive in polymer formulations, allowing for its separation and characterization alongside polymeric materials. For example, GPC is routinely used to analyze residual monomers or oligomers in polymer quality control lcms.cz.

Compound Name List

this compound

(E)-pent-2-enamide

(2E)-2-Pentenamide

trans-2-Pentenamide

(E)-pent-2-enamide

this compound, 4-oxo-, (E)-

(E)-N,N,3-Triphenyl-2-pentenamide

(E)-N-Methyl-N,3-diphenyl-2-pentenamide

1-[(E)-3-Phenyl-2-pentenoyl]piperidine

(RS,E)- 3-Phenyl- N-(1-phenylethyl)-2-pentenamide

(E)-N,3-dimethyl-2-pentenamide

this compound, 3-ethyl-

this compound, 4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-, (E)-

this compound, 3-amino-N-[2-(dimethylamino)ethyl]-2-formyl-N-phenyl-

this compound, N-acetyl-3-mercapto-

N-benzylpentanamide

N-(2-morpholin-4-ylethyl)pentanamide

N-(2-propyl-1-yl)pentanamide

1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl

N-(ethyleneureidoethyl)-4-pentenamide

Catalytic Applications and Materials Science Involving 2 Pentenamide

2-Pentenamide as a Building Block in Polymer Chemistry

The amide functional group is a fundamental component in many important polymers, notably polyamides like Nylon and Kevlar, due to its robust nature and ability to form strong hydrogen bonds, which contribute significantly to material properties mdpi.comchemrxiv.orgresearchgate.net. The presence of an unsaturated bond in this compound offers additional avenues for polymerization and material modification.

While specific polymerization studies directly utilizing this compound as a monomer are not prominently featured in the reviewed literature, the principles of controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are well-established for creating polymers with tailored molecular weights, low dispersities, and diverse architectures nih.govrsc.orgmdpi.com. These methods are amenable to functional monomers, suggesting that this compound, with its unsaturated amide structure, could potentially be polymerized or copolymerized to yield specialized polymeric materials. The general synthesis of polymers with controlled architectures often involves sequential monomer addition or coupling of reactive chain ends rsc.org. Research into related compounds, such as pentanamide (B147674) derivatives, has shown their use in synthesizing polymers like polyurethanes nih.govnih.gov, indicating a broader utility of amide-containing structures in polymer science.

Catalysis for Amide Bond Formation: Relevance to this compound Production

Catalysis plays a crucial role in the efficient and selective synthesis of amides, including unsaturated variants. Various catalytic systems have been developed for forming amide bonds and for creating unsaturated carbon frameworks, which are relevant to the potential synthesis of this compound or its derivatives.

The synthesis of α,β-unsaturated amides can be achieved through several catalytic strategies. Manganese-promoted sequential reactions of dichloroamides with aldehydes offer a pathway to (E)-α,β-unsaturated amides with high stereoselectivity organic-chemistry.org. Palladium catalysis is also employed for the synthesis of unsaturated amides, including palladium-catalyzed aminocarbonylation of dienes and alkenes to yield β,γ-unsaturated amides acs.orgnih.gov, and the dehydrogenative synthesis of α,β-unsaturated secondary amides nih.govrsc.org. Cobalt carbonyl, promoted by light, has been shown to catalyze alkene hydroaminocarbonylation under mild conditions nih.gov. While bimetallic PdCu nanoparticles are recognized for their efficacy in various coupling reactions like Suzuki-Miyaura and Heck couplings rsc.orgua.espreprints.org, their direct application in the synthesis of this compound via amide bond formation is not explicitly detailed in the provided literature. However, the general catalytic activity of palladium and copper in related transformations highlights their potential. Rhodium-catalyzed processes have also been explored for converting pentenamides into caprolactam, a key nylon precursor, via intramolecular hydroamidomethylation warwick.ac.ukuniversiteitleiden.nlacs.org.

The rational design of catalysts is paramount for achieving high selectivity in amide synthesis. For instance, the stereochemical outcome (E vs. Z isomers) in the formation of α,β-unsaturated amides can be controlled by the choice of catalyst, ligands, and reaction conditions nih.govresearchgate.net. Palladium-catalyzed reactions, for example, can be tuned using specific ligands like Xantphos to favor the formation of (E)-isomers in the synthesis of β-fluoro-α,β-unsaturated amides researchgate.net. Similarly, the regioselectivity of reactions can be influenced by directing groups, as seen in palladium-catalyzed C(alkenyl)–H activation where a directing group on a pentenamide substrate guided the activation to a specific carbon atom nih.gov. Catalyst design also extends to controlling reaction pathways, such as the manganese-promoted synthesis of α,β-unsaturated amides, where a six-membered transition state dictates complete E-selectivity organic-chemistry.org. Computational studies can further aid in understanding and optimizing catalyst performance for specific transformations chemrxiv.org.

Both heterogeneous and homogeneous catalytic approaches are utilized in amide synthesis. Homogeneous catalysts, often transition metal ions in the same phase as reactants, offer high interaction efficiency but can be difficult to recover pressbooks.pubchemistrystudent.com. Examples include homogeneous rhodium and palladium systems for pentenamide transformations universiteitleiden.nl, and cobalt carbonyl for hydroaminocarbonylation nih.gov. Heterogeneous catalysts, typically solid materials, offer easier separation and recyclability pressbooks.pubroutledge.com. While specific examples for this compound synthesis using heterogeneous catalysts are not detailed, general applications of supported metal catalysts (e.g., Pd/C) warwick.ac.ukresearchgate.net, metal-organic frameworks (MOFs) mdpi.com, and other solid supports are well-established for various organic transformations, including amide synthesis warwick.ac.ukroutledge.comresearchgate.net. These heterogeneous systems provide robust platforms for catalytic reactions, potentially applicable to the synthesis of unsaturated amides like this compound.

Environmental Transformation and Degradation Pathways of 2 Pentenamide Analogues

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, primarily driven by physical and chemical factors present in the environment, such as light, water, and temperature.

Photo-Oxidation Processes (e.g., UV-Radiation Induced Scission)

Photo-oxidation involves the degradation of a compound initiated by light, particularly ultraviolet (UV) radiation, often in the presence of oxygen. While specific studies detailing the photo-oxidation of 2-Pentenamide are limited in the provided search results, general principles of unsaturated organic molecules suggest susceptibility to such processes. The carbon-carbon double bond in this compound is a potential site for photochemical reactions, including direct photolysis or indirect photo-oxidation via reactive species like hydroxyl radicals (•OH) or singlet oxygen.

UV-induced scission could lead to fragmentation of the molecule. For instance, the double bond might undergo [2+2] cycloaddition reactions with other unsaturated molecules or direct bond cleavage. The presence of the amide group could also influence the photochemistry, potentially leading to excited states that undergo rearrangement or fragmentation. Research on similar unsaturated amides indicates that photolysis can result in complex product mixtures, depending on the specific wavelength of light and the environmental matrix.

Biodegradation Pathways of Amide Structures

Biodegradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. While specific biodegradation pathways for this compound are not detailed in the provided search results, the general biodegradability of amides is well-established. Microorganisms often possess enzymes, such as amidases or proteases, capable of cleaving amide bonds.

The biodegradation of this compound would likely involve the enzymatic hydrolysis of its amide group, yielding 2-pentenoic acid and ammonia (B1221849). Subsequently, the unsaturated carboxylic acid could be further metabolized through pathways such as beta-oxidation or other catabolic routes, ultimately leading to simpler molecules like carbon dioxide and water. The presence of the double bond might also be a site for microbial attack, such as epoxidation or hydration, prior to or concurrently with amide bond cleavage. The efficiency of biodegradation depends on factors like the microbial community present, nutrient availability, and environmental conditions (e.g., oxygen levels, temperature).

Characterization of Environmental Transformation Products

The environmental transformation of this compound can lead to the formation of various intermediate and final degradation products. Based on the potential degradation mechanisms:

Hydrolysis: Leads to 2-pentenoic acid and ammonia.

Photo-oxidation: Could result in a range of products, including shorter-chain carboxylic acids, aldehydes, ketones, epoxides, or hydroxylated derivatives, depending on the specific photochemical reactions occurring at the double bond and amide group.

Biodegradation: Primarily yields 2-pentenoic acid and ammonia, which are then further metabolized.

Characterization of these transformation products typically involves analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the identification and quantification of the parent compound and its breakdown products in environmental samples or laboratory degradation studies. For example, studies on related unsaturated amides or similar functional groups might identify products like epoxides, diols, or fragmented carbonyl compounds.

Kinetic Modeling of Degradation Processes

Kinetic modeling is used to describe the rate at which a chemical compound degrades in the environment. This involves determining rate constants for various degradation processes (e.g., hydrolysis, photolysis, biodegradation) and using these values to predict the compound's persistence, often expressed as a half-life.

While specific kinetic data for this compound are not provided in the search results, general principles apply. Hydrolysis rates are often pH-dependent, and modeling would involve determining rate constants at different pH values. Photolysis rates are influenced by light intensity, quantum yield, and the presence of sensitizers or quenchers. Biodegradation kinetics are typically described using models like the Monod model, which relates degradation rates to microbial growth and substrate concentration.

Future Research Directions and Unresolved Challenges in 2 Pentenamide Chemistry

Innovation in Asymmetric Synthesis of 2-Pentenamide Enantiomers

The synthesis of enantiomerically pure this compound and its derivatives is a critical challenge, as the biological activity of chiral molecules often resides in a single enantiomer. While methods exist, the pursuit of more efficient, scalable, and versatile asymmetric syntheses remains a key research direction.

Future innovations are expected to focus on several key strategies:

Enzymatic Kinetic Resolution: Biocatalytic methods offer high enantioselectivity under mild conditions. interesjournals.org Lipases, in particular, are effective for the kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase (B570770) B (CALB) can selectively hydrolyze one enantiomer, leaving the other in high enantiomeric purity. nih.gov This technique is attractive for its green credentials and high specificity. mt.com

Dynamic Kinetic Resolution (DKR): A significant challenge in kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. interesjournals.org DKR overcomes this by combining enzymatic resolution with in-situ racemization of the unwanted enantiomer, potentially converting the entire racemic starting material into a single enantiomer product. interesjournals.org Developing robust racemization catalysts that are compatible with enzymatic conditions is a major goal.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like L-Arginine, provides a direct route to specific enantiomers. This involves protecting functional groups, followed by amidation and deprotection to yield the desired chiral pentenamide derivative.

Asymmetric Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, is crucial. For example, nickel-catalyzed coupling reactions using chiral bis(oxazoline) ligands have shown success in creating the pentenamide backbone with high enantiomeric excess. Future work will likely involve creating more efficient and selective catalysts for a broader range of substrates. evonik.com

Crystallization-Induced Resolution: Techniques like enantiospecific cocrystallization and attrition-enhanced deracemization (Viedma ripening) offer non-chromatographic pathways to chiral separation. pharmtech.com These methods rely on the differential crystallization behavior of enantiomers or their diastereomeric cocrystals and represent a scalable and cost-effective alternative to traditional methods. pharmtech.com

| Strategy | Principle | Key Advantages | Current Challenges | Relevant Research Findings |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer from a racemic mixture. | High enantioselectivity, mild conditions, environmentally friendly. interesjournals.orgmt.com | Maximum 50% theoretical yield, separation of product from unreacted enantiomer. interesjournals.org | Candida antarctica lipase B (CALB) used to selectively hydrolyze (S)-isomers. |

| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the undesired enantiomer. | Theoretical yield up to 100%. pharmtech.com | Requires a racemization catalyst compatible with the resolution conditions. | Implementation of racemization loops can achieve high yields and enantiomeric excess. pharmtech.com |

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively create a chiral center. | High atom economy, potential for high throughput. | Development of highly selective and broadly applicable catalysts. | Nickel-catalyzed coupling with chiral bis(oxazoline) ligands achieved 94% enantiomeric excess. |

| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product. | Predictable stereochemistry. | Limited to the availability of suitable starting materials. | L-Arginine used as a starting material for the (S)-isomer of a pentenamide derivative. |

| Enantiospecific Cocrystallization | One enantiomer of a racemic mixture forms a cocrystal with a chiral coformer. | Avoids chiral resolving agents, potentially scalable. pharmtech.com | Screening for suitable coformers can be time-consuming. | Demonstrated for 2-(2-oxopyrrolidin-1-yl)butanamide, achieving 70% separation in one step. pharmtech.com |

Design of Highly Selective and Sustainable Catalytic Systems for this compound Transformations

The synthesis and transformation of this compound heavily rely on catalysis. A major ongoing challenge is the development of catalytic systems that are not only highly selective but also sustainable, adhering to the principles of green chemistry. ucl.ac.uk

Future research will likely concentrate on:

Biocatalysis: Enzymes, particularly lipases and amidases, are increasingly used for amide bond formation under mild, aqueous, or solvent-free conditions. nih.govnumberanalytics.com The use of immobilized enzymes, such as CALB, allows for easier catalyst recovery and reuse, enhancing process sustainability. nih.govasymchem.com The development of enzymes through directed evolution can further tailor their activity and stability for specific this compound transformations. interesjournals.org

Earth-Abundant Metal Catalysis: A shift away from expensive and toxic precious metal catalysts (e.g., palladium, rhodium) towards catalysts based on earth-abundant elements (e.g., iron, copper, nickel) is a key sustainability goal. numberanalytics.commpg.de These catalysts are being explored for various transformations, including amidation and C-C coupling reactions. numberanalytics.com

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, reducing concerns about metal contamination in final products, which is particularly important in pharmaceutical applications. evonik.comnumberanalytics.com Boric acid, for example, has been reported as a simple, efficient, and solvent-free catalyst for amide synthesis from carboxylic acids and urea. researchgate.net

Tandem and Isomerizing Catalysis: Catalytic systems that enable multiple transformations in a single pot, such as isomerizing amidocarbonylation, offer significant efficiency gains. universiteitleiden.nl For instance, palladium catalysts with specific diphosphane (B1201432) ligands can convert various pentenamide isomers into cyclic imides, valuable synthetic intermediates. universiteitleiden.nl The challenge lies in controlling the chemo- and regioselectivity of these complex reactions. universiteitleiden.nl

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research and development in this compound chemistry. By providing insights into molecular structures, reaction mechanisms, and properties, computational methods can guide experimental work, reducing time and resources.

Key areas for future development include:

Density Functional Theory (DFT) Studies: DFT calculations are widely used to optimize molecular geometries, predict spectroscopic data (IR, NMR), and investigate electronic properties of pentenamide derivatives. nih.govresearchgate.netresearchgate.net These studies help to understand intramolecular interactions, charge transfer, and the stability and reactivity of different conformers. nih.govresearchgate.netacs.org Future work will involve applying DFT to more complex reaction pathways and catalyst-substrate interactions to elucidate mechanisms and predict selectivity. universiteitleiden.nlresearchgate.net

Machine Learning (ML) and AI: The application of ML algorithms to predict reaction outcomes is a rapidly growing field. scirp.org Models are being trained on experimental data to predict the yield of amide bond formation reactions under various conditions (e.g., different reactants, solvents, catalysts). pku.edu.cnrsc.org Despite challenges related to data quality and quantity, ML has shown outstanding predictive performance (R² > 0.95) even with small datasets. pku.edu.cnaiche.org Future integration of ML will likely involve developing more robust models that can handle diverse literature data and predict optimal reaction conditions, thereby accelerating synthesis planning. rsc.orgaiche.org

Predictive Solubility and Property Models: Software tools are being used to predict the solubility of amides in various solvents, aiding the replacement of hazardous solvents with greener alternatives. acs.org Furthermore, computational tools can predict pharmacokinetic properties and potential biological activities (e.g., using PASS server), guiding the design of new this compound derivatives with desired therapeutic profiles. researchgate.netacs.org

| Computational Method | Application | Key Insights Provided | Future Direction |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigating molecular structure, vibrational frequencies, and electronic properties. nih.govresearchgate.net | Optimized geometry, reaction energetics, intramolecular interactions, spectroscopic properties. researchgate.netresearchgate.net | Elucidation of complex reaction mechanisms and catalyst design. universiteitleiden.nl |

| Machine Learning (ML) | Predicting reaction yields and optimizing reaction conditions. pku.edu.cnaiche.org | Correlation between molecular features and reaction conversion rates. pku.edu.cnrsc.org | Development of generalized models for diverse reaction types and real-time optimization. rsc.org |

| Quantitative Structure-Property Relationship (QSPR) | Predicting physical properties like solubility and biological activity. researchgate.netacs.org | Identification of safer, bio-based solvents; prediction of pharmacological effects. acs.orgacs.org | Integration with ML for multi-parameter optimization in drug design. |

| Molecular Docking | Investigating interactions between drug molecules and target proteins. researchgate.net | Binding affinity and mode of action for potential drug candidates. researchgate.net | Virtual screening of large libraries of this compound derivatives. |

Exploration of Novel Synthetic Applications Beyond Established Domains

While this compound and its derivatives have found use as chemical intermediates, there is significant potential to expand their applications into new and advanced domains. Research in this area focuses on leveraging the unique structural features of the pentenamide scaffold to create novel functional molecules.

Promising avenues for exploration include:

Polymer Chemistry: Pentenamide derivatives containing hydroxyl groups have been used as diol precursors for the synthesis of novel polyurethanes. scientific.netresearchgate.net This opens up possibilities for creating new bio-based polymers from renewable resources like levulinic acid. scientific.net Future research could explore the synthesis of a wider range of functional polymers, such as polyamides and polyesters, with tailored properties. savemyexams.com

Medicinal Chemistry: The pentenamide scaffold is present in molecules with diverse biological activities. Derivatives have been investigated as anthelmintic agents (as simplified albendazole (B1665689) analogues), anti-diabetic agents, and potential antivirals. researchgate.netacs.orgnih.gov The structural versatility allows for fine-tuning of properties like lipophilicity and target binding. ontosight.ai Future work will involve the synthesis and screening of new libraries of this compound derivatives against a wider range of biological targets.

Biochemical Probes: Fluorogenic substrates incorporating a pentenamide linker are used in biochemical assays to monitor enzyme activity in real-time. The design of new probes with different fluorophores and recognition motifs could expand the toolkit for studying biological processes.

Agrochemicals: Similar to pharmaceuticals, the biological activity of agrochemicals is often structure-dependent. The pentenamide core could be a valuable building block for developing new herbicides, pesticides, or plant growth regulators. This remains a largely unexplored area with significant potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro